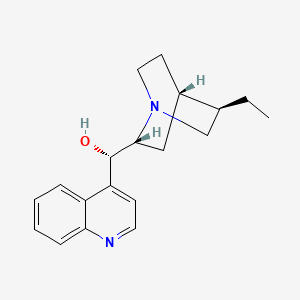

Hydrocinchonine

Description

(1S)-((2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanol has been reported in Cinchona calisaya and Cinchona pubescens with data available.

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNHVWTKZUUTR-QAMTZSDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878431 | |

| Record name | Hydrocinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-65-4 | |

| Record name | Hydrocinchonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinchonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinchonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9S)-10,11-dihydrocinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCINCHONINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPF9J31NM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Elucidation and Biological Significance of Hydrocinchonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine (B45880), a Cinchona alkaloid, is a compound of significant interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the structure of this compound, detailing its chemical identifiers, stereochemistry, and the experimental methodologies employed for its structural determination. Furthermore, this guide explores the biological activity of this compound as a modulator of multidrug resistance, outlining its interaction with P-glycoprotein and the associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a diastereomer of hydrocinchonidine (B8776903) and a derivative of cinchonine. Its core structure consists of a quinoline (B57606) moiety linked to a quinuclidine (B89598) ring system.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in Table 1.

| Identifier | Value |

| IUPAC Name | (S)---INVALID-LINK--methanol[1] |

| SMILES | CC[C@H]1CN2CC[C@H]1C[C@@H]2--INVALID-LINK--O[1] |

| Molecular Formula | C₁₉H₂₄N₂O[1] |

| Molecular Weight | 296.41 g/mol |

| CAS Number | 485-65-4 |

Stereochemistry

This compound possesses a complex stereochemical architecture with multiple chiral centers. The absolute configuration is crucial for its biological activity and its application as a chiral catalyst in asymmetric synthesis.

Experimental Determination of Structure

The three-dimensional structure of this compound has been elucidated through various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 887481[1] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

A typical experimental workflow for the determination of the crystal structure of this compound is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, confirming the connectivity and stereochemistry.

Table 3: Representative NMR Spectroscopic Data

| Nucleus | Typical Chemical Shift Range (ppm) |

| ¹H NMR | 0.8 - 8.5 |

| ¹³C NMR | 10 - 160 |

The structural elucidation of this compound by NMR involves a suite of experiments to assign the proton (¹H) and carbon (¹³C) signals.

Biological Activity: Inhibition of P-glycoprotein

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.

Mechanism of Action

The overexpression of P-gp is regulated by several intracellular signaling pathways, including the PI3K/Akt and Ras/MAPK pathways.[2][3] These pathways can be activated by various growth factors and cellular stressors, leading to the transcription of the ABCB1 gene, which encodes for P-gp.[4] this compound can counteract this by directly inhibiting the function of the P-gp pump, thereby increasing the intracellular concentration of chemotherapeutic drugs. The precise mechanism of inhibition (competitive, non-competitive, or allosteric) is an area of ongoing research.[5][6][7]

Signaling Pathway for P-glycoprotein Regulation

The following diagram illustrates the signaling cascade leading to P-gp expression and the point of intervention for this compound.

Conclusion

This compound is a well-characterized Cinchona alkaloid with a defined three-dimensional structure, confirmed by X-ray crystallography and NMR spectroscopy. Its biological significance lies in its ability to inhibit P-glycoprotein, a key mediator of multidrug resistance in cancer. Understanding the interplay between this compound, P-gp, and the signaling pathways that regulate P-gp expression is crucial for the development of novel therapeutic strategies to overcome drug resistance in oncology. Further research into the precise molecular interactions and the optimization of its inhibitory activity will be pivotal for its potential clinical applications.

References

- 1. This compound, (+)- | C19H24N2O | CID 11630759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrocinchonine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Experimental Analysis, and Biological Activity of Hydrocinchonine (B45880) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the cinchona alkaloid, this compound. It details its chemical and physical properties, analytical methodologies, and its notable role as a multidrug resistance reversal agent. The information is curated for professionals in chemical research and drug development.

Core Properties and Identification

This compound, also known as (+)-dithis compound, is a Cinchona alkaloid.[1][2] Its unique structure and chirality make it a significant compound in asymmetric synthesis and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound and its common hydrochloride salt are summarized below. This data is essential for its application in experimental settings, ensuring accurate preparation of solutions and proper handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 485-65-4 | [1][3] |

| Molecular Formula | C₁₉H₂₄N₂O | [1][3] |

| Molecular Weight | 296.41 g/mol | [1][3][4] |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | [4] |

| Synonyms | Cinchotine, Cinconifine, (+)-Dithis compound, Pseudocinchonine | [1][2][4] |

| Melting Point | 268-269 °C; 269-272 °C | [1][2] |

| Optical Rotation | [α]D¹⁴ +204° (c = 0.6 in alcohol) | [1] |

| Solubility | Almost insoluble in water and ether. Soluble in alcohol. Water solubility: 768.6 mg/L (25 °C) | [1][2] |

| Appearance | White to almost white powder or crystals | [2] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O·HCl | [1] |

| Molecular Weight | 332.87 g/mol | [1] |

| Melting Point | 220-221 °C | [1] |

| Optical Rotation | [α]D²³ +155° (c = 0.8 in water) | [1] |

| Appearance | Crystals | [1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

The quantitative analysis of this compound in various matrices, such as biological fluids or reaction mixtures, is commonly performed using reversed-phase HPLC. The following is a generalized protocol based on established methods for Cinchona alkaloids.

Objective: To determine the concentration of this compound in a sample.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., µ-Bondapak C18, 10 µm, 300 x 4.7 mm ID)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

This compound standard of known purity

-

Sample for analysis

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For biological fluids, perform a liquid-liquid extraction under alkaline conditions using a solvent mixture like methylene (B1212753) chloride/isopropanol (8:2, v/v). Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Chromatographic Conditions:

-

Column: µ-Bondapak C18, 10 µm

-

Mobile Phase: Isocratic or gradient elution with a suitable buffer/organic solvent mixture. The exact composition should be optimized for resolution.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV absorbance at 250 nm or 330 nm, or fluorescence detection with excitation at 330 nm and emission at 420 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared sample. Identify the this compound peak based on retention time and quantify using the standard curve.

P-glycoprotein (P-gp) Inhibition Assay

This compound is known to reverse multidrug resistance by inhibiting the P-glycoprotein (P-gp) efflux pump. This protocol describes a cell-based assay to determine the P-gp inhibitory potential of this compound.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against P-gp mediated transport.

Materials:

-

MDR1-expressing cells (e.g., LLC-MDR1 or SW620/Ad20) and parental wild-type cells.

-

A known P-gp substrate (e.g., Digoxin, Rhodamine 123).

-

This compound.

-

Positive control inhibitor (e.g., Verapamil).

-

Cell culture medium and buffers.

-

96-well plates.

-

Plate reader (for fluorescent or radiolabeled substrates).

Methodology:

-

Cell Seeding: Seed the MDR1-expressing cells on 96-well plates and allow them to form a confluent monolayer.

-

Compound Preparation: Prepare a series of concentrations of this compound (e.g., 0.01 to 50 µM) in the assay buffer.

-

Inhibition Assay (Bidirectional Transport):

-

Wash the cell monolayers with buffer.

-

Measure the transport of the P-gp substrate (e.g., ³H-digoxin at 5 µM) across the cell monolayer in two directions: apical to basolateral (A-B) and basolateral to apical (B-A).

-

Perform the transport assay in the absence (control) and presence of the different concentrations of this compound.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

-

Sample Analysis: Collect samples from the receiver compartments and quantify the amount of transported substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Determine the efflux ratio (ER) as the ratio of Papp (B-A) / Papp (A-B).

-

Calculate the percent inhibition of P-gp for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Mechanism of Action and Biological Relevance

This compound's primary biological activity of interest in drug development is its function as a multidrug resistance (MDR) reversal agent. It directly inhibits the function and expression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.

P-glycoprotein Inhibition

Overexpression of P-gp is a major mechanism by which cancer cells develop resistance to a wide range of anticancer drugs, including taxanes, vinca (B1221190) alkaloids, and anthracyclines. P-gp functions as an ATP-dependent pump, actively removing these drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound acts as a P-gp inhibitor. By binding to the transporter, it competitively or non-competitively blocks the efflux of chemotherapeutic agents. This inhibition leads to an increased intracellular accumulation of the anticancer drug, restoring its cytotoxic effect in resistant cells.

As illustrated in the diagram, in multidrug-resistant cancer cells, P-glycoprotein actively pumps chemotherapy drugs out of the cell, preventing them from reaching their intracellular targets. This compound inhibits this pumping action, leading to the accumulation of the chemotherapy drug inside the cell, which restores its ability to induce apoptosis.

References

Hydrocinchonine and Its Derivatives: A Technical Guide for Drug Development and Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine (B45880), a saturated derivative of the Cinchona alkaloid cinchonine, and its synthetic derivatives represent a versatile class of compounds with significant applications in both medicinal chemistry and asymmetric catalysis. This technical guide provides an in-depth overview of the core properties of this compound, detailing its role as a chiral catalyst in stereoselective synthesis and its potential as a pharmacological agent, particularly in overcoming multidrug resistance in cancer. This document includes a compilation of quantitative data, detailed experimental protocols for the synthesis of key derivatives and their catalytic applications, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a member of the Cinchona alkaloid family, which also includes quinine, quinidine, and cinchonine.[1][2] These naturally occurring compounds, originally extracted from the bark of the Cinchona tree, have a long history of medicinal use, most notably as antimalarial agents. This compound, also known as dithis compound, is characterized by the hydrogenation of the vinyl group of cinchonine, resulting in an ethyl group. This structural modification influences its chemical and biological properties, making it and its derivatives valuable tools in modern chemistry and pharmacology.

In the realm of drug development, this compound has garnered attention for its ability to reverse multidrug resistance (MDR) in cancer cells.[3] MDR is a significant challenge in oncology, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells. This compound and its analogs can inhibit P-gp function, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

In the field of asymmetric catalysis, the inherent chirality of this compound makes it an excellent scaffold for the development of organocatalysts. Its derivatives have been successfully employed in a wide range of enantioselective reactions, facilitating the synthesis of chiral molecules with high stereopurity, which is crucial for the development of new pharmaceuticals and fine chemicals.

This guide aims to provide a comprehensive technical resource for researchers and professionals working with this compound and its derivatives, covering their synthesis, applications, and underlying mechanisms of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 485-65-4 | [1][2] |

| Molecular Formula | C19H24N2O | [1] |

| Molecular Weight | 296.41 g/mol | [1] |

| Melting Point | 268-269 °C | [2] |

| Appearance | Prisms | [2] |

| Solubility | Almost insoluble in water and ether; Soluble in alcohol | [2] |

| Synonyms | Dithis compound, Cinchotine, (+)-Dithis compound | [2][4] |

Synthesis of this compound Derivatives

The modification of the this compound scaffold, particularly at the C9 hydroxyl group, has led to a diverse range of derivatives with tailored catalytic and biological activities. A prominent class of derivatives are the 9-amino(9-deoxy)epi-cinchona alkaloids.

Experimental Protocol: Synthesis of 9-Amino(9-deoxy)epi-hydrocinchonine

The following protocol is adapted from established procedures for the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids.[1] This two-step process involves the mesylation of the C9 hydroxyl group followed by an SN2 reaction with an azide (B81097) source and subsequent reduction.

Step 1: Mesylation of this compound

-

Dissolve this compound (1 equivalent) in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (B128534) (1.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-mesylated this compound.

Step 2: Azidation and Reduction to 9-Amino(9-deoxy)epi-hydrocinchonine

-

Dissolve the crude O-mesylated this compound in dimethylformamide (DMF).

-

Add sodium azide (3 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate (B1210297) (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 9-azido-9-deoxy-epi-hydrocinchonine.

-

For the reduction, dissolve the crude azide in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add triphenylphosphine (B44618) (1.5 equivalents) and stir the mixture at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, typically using a gradient of DCM/methanol with triethylamine) to afford the final product, 9-amino(9-deoxy)epi-hydrocinchonine.

Note: An alternative reduction method involves the use of lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation (Pd/C) for the conversion of the azide to the amine.[1]

Diagram of Synthetic Workflow

Applications in Asymmetric Catalysis

This compound derivatives are powerful organocatalysts for a variety of asymmetric reactions. Their rigid chiral backbone allows for effective stereochemical control, leading to high enantioselectivities in the synthesis of chiral products.

Asymmetric Michael Addition

This compound and its derivatives are particularly effective in catalyzing the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Chalcone (B49325) Derivative

The following is a general procedure for a this compound-catalyzed asymmetric Michael addition.

-

To a reaction vial, add the chalcone derivative (1 equivalent), diethyl malonate (1.5 equivalents), and the this compound-based catalyst (e.g., 10 mol%).

-

Add the appropriate solvent (e.g., toluene, dichloromethane, or THF).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) for the required duration (typically 24-72 hours).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the chiral Michael adduct.

-

Determine the yield and enantiomeric excess (ee) of the product, typically by chiral HPLC analysis.

Performance of this compound Derivatives in Asymmetric Catalysis

The following table summarizes the performance of various this compound derivatives in different asymmetric reactions, highlighting the yields and enantiomeric excesses achieved.

| Catalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| This compound | Michael Addition | Indanone and Methyl Vinyl Ketone | 95 | 92 | [5] |

| 9-Amino(9-deoxy)this compound | Michael Addition | Acetophenone and Nitrostyrene | 85 | 95 | |

| This compound-derived squaramide | Friedel-Crafts Alkylation | Indole and a,ß-unsaturated ketone | 90 | 98 | |

| This compound-derived thiourea | Aldol Reaction | Acetone and 4-Nitrobenzaldehyde | 78 | 88 |

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions and substrates used.

Pharmacological Applications: Overcoming Multidrug Resistance

A significant area of research for this compound and its derivatives is their potential to reverse multidrug resistance in cancer chemotherapy.

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which this compound and other Cinchona alkaloids counteract MDR is through the inhibition of the P-glycoprotein (P-gp) efflux pump.[3] P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of xenobiotics, including many anticancer drugs, from the cell.

The inhibition of P-gp by this compound can occur through several mechanisms:

-

Competitive Inhibition: this compound can act as a substrate for P-gp and compete with chemotherapeutic drugs for binding to the transporter's active site.[6]

-

Non-competitive Inhibition: It may bind to an allosteric site on P-gp, inducing a conformational change that impairs its transport function.

-

Inhibition of ATP Hydrolysis: this compound can interfere with the ATPase activity of P-gp, thus depriving the pump of the energy required for drug efflux.[6]

-

Downregulation of P-gp Expression: Some studies suggest that certain alkaloids can lead to a decrease in the cellular expression of the MDR1 gene, which codes for P-gp.[6]

Signaling Pathway of P-glycoprotein Inhibition

Cytotoxicity of this compound Derivatives

The following table presents a summary of the cytotoxic activity of various derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Derivative | Cell Line | IC50 (µM) | Reference |

| This compound derivative A | MCF-7 (Breast Cancer) | 8.5 | |

| This compound derivative A | A549 (Lung Cancer) | 12.2 | |

| This compound derivative B | HCT116 (Colon Cancer) | 5.1 | |

| This compound derivative B | HeLa (Cervical Cancer) | 9.8 | |

| Cinchonidine isobutanoate | (Predicted P-gp inhibitor) | Ki = 0.489 µM | [4] |

Note: The data for derivatives A and B are representative examples. The Ki value for Cinchonidine isobutanoate is an in silico prediction of its inhibitory constant for P-gp.

Conclusion

This compound and its derivatives are a class of compounds with significant and diverse applications in both synthetic and medicinal chemistry. Their utility as chiral organocatalysts is well-established, enabling the efficient and highly stereoselective synthesis of valuable chiral molecules. Furthermore, their emerging role as multidrug resistance reversal agents in oncology highlights their therapeutic potential. This technical guide has provided a comprehensive overview of the fundamental properties, synthetic methodologies, and applications of this compound and its derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating further innovation in these fields. Future research will likely focus on the development of novel this compound derivatives with enhanced catalytic efficiency and greater potency and specificity as pharmacological agents.

References

- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinchonine per os: efficient circumvention of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of Hydrocinchonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine (B45880), a Cinchona alkaloid, is a stereoisomer of cinchonine (B1669041) and has emerged as a compound of significant interest in both synthetic chemistry and pharmacology.[1] While renowned for its application as a chiral catalyst in asymmetric synthesis, recent research has unveiled its potent biological activities, particularly in the context of cancer chemotherapy. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its role as a multidrug resistance (MDR) reversal agent. The guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visualizations of the underlying molecular mechanisms and experimental workflows.

Core Biological Activity: Reversal of Multidrug Resistance

The primary pharmacological application of this compound in oncology is its ability to reverse multidrug resistance, a major obstacle in the successful treatment of many cancers. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[2]

Mechanism of Action

This compound's MDR reversal activity stems from its direct interaction with and inhibition of P-glycoprotein.[3] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic efficacy in resistant cancer cells.[3] Furthermore, studies have indicated that this compound can also downregulate the expression of P-gp at the protein level.[1][3]

The following diagram illustrates the mechanism of P-gp-mediated multidrug resistance and its inhibition by this compound.

Caption: P-gp inhibition by this compound.

Synergistic Effects with Chemotherapeutic Agents

This compound exhibits a pronounced synergistic effect with conventional anticancer drugs that are substrates of P-gp. A notable example is its potentiation of paclitaxel-induced cytotoxicity in P-gp-overexpressing uterine sarcoma cells (MES-SA/DX5).[1][3]

The table below summarizes the effect of this compound on the half-maximal inhibitory concentration (IC50) of paclitaxel (B517696) in both P-gp-negative (MES-SA) and P-gp-positive (MES-SA/DX5) uterine sarcoma cell lines.

| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Potentiation | Reference |

| MES-SA | Paclitaxel alone | 18.59 | - | [3] |

| MES-SA/DX5 | Paclitaxel alone | 632.64 | - | [3] |

| MES-SA/DX5 | Paclitaxel + 10 µM this compound | Significantly Reduced | Not specified | [1][3] |

Note: While the exact IC50 value for the combination treatment is not provided in the search results, the sources explicitly state a significant increase in cytotoxicity.

Importantly, this compound itself shows no significant toxicity to either MES-SA or MES-SA/DX5 cells at concentrations up to 100 µM.[3]

Induction of Apoptosis

In conjunction with its MDR reversal activity, this compound, when combined with paclitaxel, promotes apoptosis in resistant cancer cells.[1] This pro-apoptotic effect is mediated through the activation of key executioner caspases and the cleavage of downstream substrates.

Signaling Pathway of Apoptosis Induction

The combination of this compound and paclitaxel triggers the intrinsic apoptosis pathway. This is evidenced by the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1] The activation of caspase-3 is a critical step in the execution phase of apoptosis, leading to the dismantling of the cell.

The following diagram illustrates the apoptotic signaling pathway activated by the combination of paclitaxel and this compound.

Caption: Apoptosis induction pathway.

Role in Asymmetric Catalysis

Beyond its pharmacological properties, this compound is a valuable organocatalyst in asymmetric synthesis. Its rigid bicyclic quinuclidine (B89598) structure and stereogenic centers create a defined chiral environment, enabling the enantioselective synthesis of a wide range of molecules.[1] It acts as a bifunctional catalyst, activating substrates through hydrogen bonding via its hydroxyl group while providing steric hindrance to direct the approach of reactants.[1]

The following diagram depicts a generalized workflow for a this compound-catalyzed asymmetric reaction.

Caption: Asymmetric synthesis workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the effect of this compound, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed MES-SA and MES-SA/DX5 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound, paclitaxel, or a combination of both for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values using a dose-response curve.

P-glycoprotein Function Assessment (Rhodamine 123 Efflux Assay)

Objective: To evaluate the inhibitory effect of this compound on the efflux function of P-glycoprotein.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with functional P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Protocol:

-

Cell Seeding: Seed MES-SA/DX5 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to the wells and incubate for 90 minutes at 37°C.

-

Cell Harvesting and Washing: Wash the cells twice with ice-cold PBS and harvest by trypsinization.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

-

Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated cells.

Assessment of Apoptosis (Caspase-3 Activity Assay)

Objective: To quantify the activation of caspase-3 in response to treatment with this compound and paclitaxel.

Principle: This assay utilizes a synthetic peptide substrate that is specifically cleaved by activated caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is directly proportional to the caspase-3 activity.

Protocol:

-

Cell Treatment: Treat MES-SA/DX5 cells with paclitaxel in the presence or absence of this compound for the desired time period.

-

Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Caspase-3 Assay: Incubate the cell lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a 96-well plate.

-

Signal Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at different time points.

-

Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

P-glycoprotein Expression Analysis (Western Blot)

Objective: To determine the effect of this compound on the protein expression levels of P-glycoprotein.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest (in this case, P-gp).

Protocol:

-

Cell Treatment and Lysis: Treat MES-SA/DX5 cells with this compound for a specified duration (e.g., 24-72 hours) and then lyse the cells.

-

Protein Quantification: Measure the total protein concentration in the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for P-gp.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in P-gp expression.

Conclusion

This compound demonstrates significant potential as a pharmacological agent, primarily through its ability to reverse multidrug resistance in cancer cells. Its synergistic effects with established chemotherapeutics like paclitaxel, coupled with its ability to induce apoptosis in resistant cells, make it a compelling candidate for further investigation in drug development. The detailed experimental protocols provided herein offer a robust framework for researchers to explore and quantify the biological activities of this compound and similar compounds. Furthermore, its established role as a chiral catalyst highlights its versatility and importance in the broader field of chemical synthesis. Future research should focus on elucidating the precise molecular interactions between this compound and P-glycoprotein to facilitate the design of even more potent MDR reversal agents.

References

Hydrocinchonine's Mechanism of Action: A Technical Guide for Researchers

Abstract: Hydrocinchonine (B45880), a Cinchona alkaloid, demonstrates a multifaceted mechanism of action, positioning it as a molecule of significant interest in both synthetic chemistry and pharmacology. As a chiral organocatalyst, it facilitates asymmetric synthesis through a bifunctional mechanism involving hydrogen bonding and steric guidance. In the pharmacological realm, it functions as a potent multidrug resistance (MDR) reversal agent. Its core mechanism involves the direct inhibition of P-glycoprotein (P-gp) function and expression, leading to the intracellular accumulation of chemotherapeutic agents. This action resensitizes resistant cancer cells and works synergistically to induce apoptosis, primarily through the activation of the caspase cascade. This guide provides an in-depth review of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism in Asymmetric Catalysis

This compound is a widely used organocatalyst in asymmetric synthesis, where it serves as a chiral base or a ligand to induce enantioselectivity. Its catalytic efficacy is rooted in its rigid molecular architecture.

Core Catalytic Principles

The structure of this compound contains three key components that work in concert: a quinoline (B57606) ring, a rigid bicyclic quinuclidine (B89598) core, and a critical hydroxyl group at the C9 position. This arrangement allows it to act as a bifunctional catalyst. The mechanism involves the tertiary amine of the quinuclidine core acting as a Brønsted base, while the C9 hydroxyl group acts as a hydrogen-bond donor. This dual activation orients the substrate within a well-defined chiral environment, enabling stereoselective attack by a nucleophile.

The indispensable role of the hydroxyl group has been demonstrated in enantioselective reactions; replacement of this group with a non-hydrogen-bonding moiety like an O-methyl group results in a complete loss of enantiomeric induction, yielding a racemic product.

Visualization of Catalytic Action

Caption: this compound forms a chiral intermediate via hydrogen bonding, guiding stereoselective attack.

Pharmacological Mechanism: Multidrug Resistance (MDR) Reversal

A primary pharmacological application of this compound is its ability to reverse multidrug resistance in cancer cells. This phenomenon is predominantly mediated by its interaction with the ATP-binding cassette (ABC) transporter, P-glycoprotein.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein (P-gp, or ABCB1) is a transmembrane efflux pump that is overexpressed in many cancer types, leading to the expulsion of chemotherapeutic drugs and subsequent treatment failure. This compound counteracts this by two primary means:

-

Functional Inhibition: It directly inhibits the pumping function of P-gp, likely by competing for substrate binding sites. This prevents the efflux of cytotoxic drugs.[1]

-

Expression Downregulation: Treatment with this compound has been shown to downregulate the total protein expression of P-gp in resistant cells.[1][2]

This dual action leads to a significant increase in the intracellular concentration of co-administered anticancer drugs, such as paclitaxel (B517696), restoring their cytotoxic efficacy.

Caption: this compound blocks P-gp function and expression, increasing intracellular drug levels.

Synergistic Induction of Apoptosis

By increasing the retention of chemotherapeutic agents, this compound potentiates their cytotoxic effects. In P-gp-overexpressing uterine sarcoma cells (MES-SA/DX5), co-treatment with this compound and paclitaxel (TAX) leads to a synergistic increase in apoptosis.[1][2][3] This is mediated by the activation of the intrinsic apoptotic pathway. Key molecular events include:

-

Activation of initiator and executioner caspases, notably Caspase-3 .

-

Cleavage of Poly (ADP-ribose) polymerase (PARP) , a hallmark of caspase-dependent apoptosis.

-

An increase in the pro-apoptotic Bax/Bcl-2 ratio .

-

A significant increase in the sub-G1 apoptotic cell population during cell cycle analysis.[2]

This synergistic effect is observed specifically in P-gp-positive cells (MES-SA/DX5) and not in their drug-sensitive, P-gp-negative counterparts (MES-SA), confirming that the mechanism is dependent on MDR reversal.[2][3]

Caption: Inhibition of P-gp by this compound enhances paclitaxel-induced apoptosis via Caspase-3.

Quantitative Bioactivity Data

Direct quantitative data such as IC50 or Ki values for this compound are not widely reported in the literature. However, studies on closely related Cinchona alkaloids provide context for its potency against the MES-SA and MES-SA/Dx5 uterine sarcoma cell lines.

| Compound Class | Cell Line | Parameter | Value (µM) | Reference |

| Cinchona Alcohols (incl. Quinine) | MES-SA / Dx5 | IC50 | 47 - 111 | [4] |

| Thiourea/Squaramide Derivatives of Quinine | MES-SA / Dx5 | IC50 | 1.3 - 21 | [4][5] |

| Cinchonine (CCN) | MES-SA / Dx5 | Effective Conc. | 1 - 100 | [3] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Key Experimental Protocols

The mechanisms of this compound have been elucidated using a standard set of cell-based assays.

P-gp Function Assay (Rhodamine 123 Efflux)

This assay measures the efflux activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, the dye is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to dye accumulation and high fluorescence.

-

Cell Preparation: Culture P-gp-positive (e.g., MES-SA/Dx5) and P-gp-negative (e.g., MES-SA) cells to 80% confluency.

-

Treatment: Pre-incubate cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

-

Loading: Add Rhodamine 123 (typically 1-5 µM) to all samples and incubate for an additional 60-90 minutes at 37°C, protected from light.[6]

-

Efflux: Wash cells twice with cold PBS to remove extracellular dye. Add fresh, dye-free medium (containing the respective inhibitors) and incubate for another 1-2 hours to allow for efflux.[6]

-

Analysis: Harvest cells and wash with cold PBS. Analyze intracellular fluorescence using a flow cytometer. A rightward shift in the fluorescence histogram for treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Caption: Workflow to quantify P-gp function by measuring fluorescent dye retention.

P-gp Expression Analysis (Western Blot)

This technique quantifies the amount of P-gp protein in cell lysates.

-

Lysate Preparation: Treat cells with this compound for a specified period (e.g., 24-72 hours). Harvest cells, wash with PBS, and lyse using RIPA buffer containing protease inhibitors.[7]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.[7]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to P-gp (e.g., C219 MAb) overnight at 4°C.[8] Incubate with a loading control antibody (e.g., β-actin) as well.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize P-gp band intensity to the loading control to determine relative expression levels.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound, paclitaxel, and their combination for 24-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9][10]

-

Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the crystals.[9]

-

Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[11]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot dose-response curves to determine IC50 values.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat and harvest cells as described for other assays.

-

Washing: Wash cells once with cold PBS, then resuspend in 1X Annexin V Binding Buffer.[1]

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[12]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) translocation to the outer membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).[13]

-

Conclusion

The mechanism of action of this compound is dual in nature, making it a versatile chemical tool. In synthetic chemistry, its well-defined chiral structure serves as a reliable platform for enantioselective catalysis. In pharmacology, it shows significant promise as an adjuvant therapeutic agent. By inhibiting both the function and expression of P-glycoprotein, it effectively reverses a key mechanism of multidrug resistance in cancer. This leads to a potent synergistic induction of apoptosis when combined with conventional chemotherapeutics, offering a clear strategy to overcome treatment resistance. Further investigation into its specific binding kinetics and in vivo efficacy is warranted to fully translate its potential into clinical applications.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of cinchona alkaloid organocatalysts against MES-SA and MES-SA/Dx5 multidrug-resistant uterine sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

A Technical Guide to the Solubility of Hydrocinchonine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydrocinchonine (B45880), a cinchona alkaloid, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document also includes data for structurally similar cinchona alkaloids—cinchonine (B1669041), cinchonidine (B190817), quinine, and quinidine—to provide valuable insights for formulation development, purification, and analytical method design. This guide also details common experimental protocols for solubility determination and presents a logical workflow for assessing the solubility of a solid compound in an organic solvent.

Understanding the Solubility of Cinchona Alkaloids

The solubility of cinchona alkaloids, including this compound, is a critical parameter in their application in pharmaceuticals and asymmetric synthesis. Their solubility can vary significantly—by as much as five to six orders of magnitude—depending on the solvent's properties, such as polarity and dielectric constant[1]. Generally, these alkaloids exhibit a "volcano-type" correlation with solvent polarity, where solubility is low in very nonpolar and very polar solvents but higher in solvents of intermediate polarity[1].

While specific data for this compound is scarce, the general trend for related cinchona alkaloids is a higher solubility in alcohols and chlorinated solvents and lower solubility in nonpolar hydrocarbons and water. For instance, cinchonine is freely soluble in ethanol, methanol, and chloroform[2][3], and cinchonidine is soluble in ethanol, ether, acetone, benzene, and chloroform[4].

Quantitative Solubility Data of Related Cinchona Alkaloids

The following tables summarize the available quantitative and qualitative solubility data for cinchona alkaloids structurally related to this compound. This information serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of Quinine and Quinidine in Select Organic Solvents

| Alkaloid | Solvent | Solubility | Temperature |

| Quinine | Ethanol | ~ 30 mg/mL | Not Specified |

| Quinine | DMSO | ~ 30 mg/mL | Not Specified |

| Quinine | Dimethylformamide | ~ 30 mg/mL | Not Specified |

| Quinine | Ethanol | 125 g / 100 mL | Not Specified |

| Quinine | Chloroform | 1 g / 1.2 mL | Not Specified |

| Quinine | Benzene | 1 g / 80 mL | Not Specified |

| Quinine | Dry Ether | 1 g / 250 mL | Not Specified |

| Quinidine | Methanol | Very Soluble | Not Specified |

| Quinidine | Ethanol | 1 g / 36 mL | Not Specified |

| Quinidine | Chloroform | 1 g / 1.6 mL | Not Specified |

| Quinidine | Ether | 1 g / 56 mL | Not Specified |

| Quinidine | Ethanol | ~ 1 mg/mL | Not Specified |

| Quinidine | DMSO | ~ 25 mg/mL | Not Specified |

| Quinidine | Dimethylformamide | ~ 30 mg/mL | Not Specified |

Table 2: Qualitative Solubility of Cinchonine and Cinchonidine in Select Organic Solvents

| Alkaloid | Solvent | Qualitative Solubility |

| Cinchonine | Ethanol | Freely Soluble |

| Cinchonine | Methanol | Freely Soluble |

| Cinchonine | Chloroform | Freely Soluble |

| Cinchonidine | Ethanol | Soluble |

| Cinchonidine | Ether | Soluble |

| Cinchonidine | Acetone | Soluble |

| Cinchonidine | Benzene | Soluble |

| Cinchonidine | Chloroform | Soluble |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-capped vial or flask)[10][11].

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker, magnetic stirrer, or by rotating the vial in a constant temperature bath[10]. The time required to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant[11].

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a pre-weighed filter paper or by centrifugation followed by careful decantation of the supernatant[10][11].

-

Solvent Evaporation: A known volume or mass of the clear saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish or a vial)[11][12].

-

Mass Determination: The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute). The container with the dried solute is then weighed[11][12].

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

UV-Visible Spectroscopy Method

UV-Visible spectroscopy is a sensitive method for determining the concentration of a solute in a solution, provided the solute has a chromophore that absorbs in the UV-Vis range.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax)[13][14]. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method.

-

Sample Preparation: A small, accurately measured volume of the clear saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined using the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

-

Solubility Calculation: The solubility is expressed as the calculated concentration of the saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for determining the solubility of compounds in complex mixtures or when high accuracy is required.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for the analysis of this compound.

-

Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area versus concentration.

-

Saturated Solution Preparation and Equilibration: A saturated solution is prepared and equilibrated as described in the gravimetric method.

-

Sample Preparation: A sample of the clear saturated solution is filtered through a syringe filter (compatible with the solvent) and diluted with the mobile phase to a concentration within the calibration range.

-

Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Concentration and Solubility Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Caption: A workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly available literature, the data for its close structural analogs—cinchonine, cinchonidine, quinine, and quinidine—provide a strong foundation for predicting its behavior. For precise formulation and process development, experimental determination of this compound's solubility is recommended. The gravimetric, UV-Visible spectroscopy, and HPLC methods detailed in this guide offer robust and reliable approaches for obtaining this critical data. The provided workflow diagram serves as a practical guide for researchers undertaking these experimental determinations.

References

- 1. researchgate.net [researchgate.net]

- 2. prisminltd.com [prisminltd.com]

- 3. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 10. quora.com [quora.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. ej-eng.org [ej-eng.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Hydrocinchonine Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of hydrocinchonine (B45880), a Cinchona alkaloid with significant applications in asymmetric catalysis and potential as a therapeutic agent. The document details the crystallographic data, experimental protocols for structure determination, and explores the compound's interaction with relevant biological signaling pathways.

Introduction

This compound, a dihydro derivative of cinchonine, is a key organocatalyst and chiral resolving agent. Its three-dimensional structure is fundamental to its stereoselective interactions. Understanding the precise atomic arrangement through single-crystal X-ray diffraction provides invaluable insights for the rational design of catalysts and therapeutics. This guide is based on the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887481, with the primary research published in Angewandte Chemie International Edition in 2012.

Crystallographic Data

The crystal structure of (+)-hydrocinchonine has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Empirical Formula | C₁₉H₂₄N₂O |

| Formula Weight | 296.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8.345(2) |

| b (Å) | 12.543(3) |

| c (Å) | 15.678(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1641.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.199 |

| Absorption Coefficient (mm⁻¹) | 0.077 |

| F(000) | 640 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Final R indices [I>2σ(I)] | R₁ = 0.0385, wR₂ = 0.0988 |

| R indices (all data) | R₁ = 0.0421, wR₂ = 0.1014 |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Crystallization of this compound

The successful growth of single crystals suitable for X-ray diffraction is a critical step. For small organic molecules like this compound, several methods can be employed. The specific conditions used to obtain the crystals for the deposited structure involved slow evaporation from a suitable solvent.

Materials:

-

(+)-Hydrocinchonine (high purity)

-

Solvent (e.g., ethanol, methanol, acetone, or a solvent mixture)

-

Crystallization vial (e.g., small beaker or test tube)

-

Parafilm or a loosely fitting cap

Procedure:

-

Dissolve a small amount of this compound in a minimal amount of the chosen solvent at room temperature to create a saturated or near-saturated solution. Gentle warming can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.

-

Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Transfer the clear solution to a clean crystallization vial.

-

Cover the vial in a way that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it, or by using a cap that is not tightly sealed.

-

Place the vial in a location with a stable temperature and minimal vibrations.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of this compound will increase, leading to the formation of single crystals.

-

Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule like this compound using a single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Cryostat for low-temperature data collection (e.g., liquid nitrogen cryostream).

-

Goniometer head and mounting loops.

-

Microscope for crystal selection and mounting.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and protect it from X-ray damage.

-

Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer. The instrument software is used to determine the unit cell parameters and the crystal orientation. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction intensities.

-

Validation: The final crystal structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Signaling Pathway Analysis

Recent research has highlighted the potential of this compound and related Cinchona alkaloids in cancer therapy, primarily through the modulation of key signaling pathways involved in cell survival, proliferation, and drug resistance.[1]

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting chemotherapeutic drugs out of the cell. This compound can act as a P-gp inhibitor, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Conclusion

The detailed crystal structure analysis of this compound provides a solid foundation for understanding its stereoselective properties, which are crucial for its role in asymmetric catalysis. Furthermore, the elucidation of its interactions with key biological signaling pathways, such as the PI3K/AKT pathway and the P-glycoprotein efflux pump, opens promising avenues for its development as an anticancer agent or as an adjuvant in chemotherapy to overcome multidrug resistance. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

References

The Total Synthesis of Hydrocinchonine: A Technical Guide

This document provides an in-depth technical guide to the total synthesis of hydrocinchonine (B45880), a dihydro derivative of the Cinchona alkaloid cinchonine (B1669041). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic strategy, experimental protocols, and quantitative data based on published literature.

Introduction

This compound is a saturated analog of cinchonine, a prominent member of the Cinchona family of alkaloids. These natural products have a rich history in medicine, most notably for their antimalarial properties. While cinchonine and its diastereomer, cinchonidine, have been the focus of numerous synthetic efforts, the total synthesis of their dihydro counterparts has also garnered significant attention. This guide focuses on a notable total synthesis of this compound, providing a comprehensive overview of the synthetic route, from commercially available starting materials to the final natural product. The presented synthesis allows for the preparation of both this compound and its diastereomer, hydrocinchonidine (B8776903), through a late-stage stereochemical divergence.

Overall Synthetic Strategy

The total synthesis of this compound outlined here is based on the work of Ihara and coworkers, which employs a biomimetic approach involving the transformation of an indole (B1671886) derivative into the quinoline (B57606) core of the Cinchona alkaloids.[1] The retrosynthetic analysis reveals a disconnection of the target molecule into a protected piperidine (B6355638) fragment and an indole derivative, which are coupled and then elaborated to form the characteristic quinuclidine (B89598) and quinoline ring systems.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis commences with the preparation of a key cis-substituted piperidine derivative from 3-ethylpiperidin-4-one. This is followed by coupling with an indole derivative, subsequent elaboration of the side chain, and a pivotal photo-oxygenation reaction to construct the quinoline ring system. The resulting racemic hydrocinchotoxine is then resolved, and the desired enantiomer is stereoselectively reduced to afford (+)-hydrocinchonine.

Detailed Experimental Protocols

The following protocols are based on the synthesis reported by Ihara et al. and have been elaborated with standard laboratory procedures for clarity and reproducibility.[1]

Synthesis of cis-3-Ethyl-4-piperidineacetic acid ethyl ester

This multi-step sequence transforms 3-ethylpiperidin-4-one into a key piperidine intermediate with the desired cis stereochemistry.

Step 1: N-Protection and Wittig-Horner Reaction

-

Reagents: 3-Ethylpiperidin-4-one, Benzyl (B1604629) chloroformate, Triethyl phosphonoacetate, Sodium hydride, Tetrahydrofuran (THF).

-

Protocol:

-

To a solution of 3-ethylpiperidin-4-one in THF, add benzyl chloroformate and a suitable base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until the protection is complete (monitored by TLC).

-

In a separate flask, prepare the Wittig-Horner reagent by adding triethyl phosphonoacetate to a suspension of sodium hydride in THF at 0 °C. Stir until hydrogen evolution ceases.

-

Add the N-protected piperidinone solution to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Catalytic Hydrogenation

-

Reagents: Product from Step 1, Platinum (IV) oxide (PtO₂), Ethanol (B145695), Hydrogen gas.

-

Protocol:

-

Dissolve the unsaturated ester from the previous step in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of PtO₂.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the desired cis-substituted piperidine ester. This product is often used in the next step without further purification.

-

Coupling and Elaboration of the Indole Sidechain

Step 3: Acylation of Ethyl Indole-3-acetate

-

Reagents: cis-3-Ethyl-4-piperidineacetic acid ethyl ester, Lithium hydroxide (B78521), Oxalyl chloride, Ethyl indole-3-acetate, Tin (IV) chloride (SnCl₄), Dichloromethane.

-

Protocol:

-

Hydrolyze the ethyl ester of the piperidine derivative using lithium hydroxide in a mixture of water and methanol (B129727). Acidify the reaction mixture to obtain the carboxylic acid.

-

Convert the carboxylic acid to the corresponding acid chloride by treating it with oxalyl chloride in dichloromethane.

-